molecular formula C6H5N3O2S B12966599 3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B12966599
M. Wt: 183.19 g/mol
InChI Key: AISKVSCYBSRBAM-UHFFFAOYSA-N
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Description

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features both a thieno and pyrazole ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-c]pyrazole derivatives with suitable amines and carboxylic acids. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted thieno[2,3-c]pyrazole derivatives .

Scientific Research Applications

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups provide versatile sites for further functionalization, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C6H5N3O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,10,11)(H3,7,8,9)

InChI Key

AISKVSCYBSRBAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NNC(=C21)N)C(=O)O

Origin of Product

United States

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